molecular formula C23H32N4O B6055631 1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine

1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine

货号 B6055631
分子量: 380.5 g/mol
InChI 键: DIBVWHJDOZKJPY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine, commonly known as CTAP, is a small molecule antagonist that is used in scientific research for its ability to selectively block the μ-opioid receptor. CTAP is a potent and specific antagonist that has been widely used in various studies to understand the mechanisms of opioid receptor signaling, addiction, and pain relief.

作用机制

CTAP acts as a selective antagonist of the μ-opioid receptor, which is one of the three major opioid receptors in the body. By binding to the μ-opioid receptor, CTAP blocks the binding of endogenous opioid peptides, such as endorphins, enkephalins, and dynorphins. This results in the inhibition of downstream signaling pathways that are involved in pain relief, addiction, and other physiological processes.
Biochemical and Physiological Effects:
CTAP has been shown to produce a number of biochemical and physiological effects, including the inhibition of pain relief, the development of opioid tolerance and dependence, and the modulation of mood and behavior. Specifically, CTAP has been shown to block the analgesic effects of opioids, increase the severity of withdrawal symptoms, and reduce the rewarding effects of opioids in animal models.

实验室实验的优点和局限性

One of the main advantages of using CTAP in scientific research is its high selectivity and specificity for the μ-opioid receptor. This allows researchers to selectively block the effects of this receptor without affecting other opioid receptors or other signaling pathways. Additionally, CTAP is relatively easy to synthesize and is commercially available.
However, one of the limitations of using CTAP in lab experiments is its potential for off-target effects. While CTAP is highly selective for the μ-opioid receptor, it may still interact with other receptors or signaling pathways at high concentrations. Additionally, the use of CTAP in animal models may not fully recapitulate the effects of opioid receptor antagonists in humans.

未来方向

There are several future directions for research involving CTAP. One potential area of study is the development of new opioid receptor antagonists that are more selective and potent than CTAP. Additionally, researchers may investigate the use of CTAP in combination with other drugs or therapies to enhance its effectiveness or reduce its side effects. Finally, the potential use of CTAP as a therapeutic agent for the treatment of opioid addiction and other conditions may be explored in future studies.

合成方法

The synthesis of CTAP involves a series of chemical reactions that starts with the preparation of piperidine-2-carboxylic acid. The carboxylic acid is then converted into an acid chloride, which is reacted with 1-cycloheptyl-1H-1,2,3-triazol-4-amine to form the corresponding amide. The amide is then treated with 2-phenylethylamine to yield the final product, CTAP.

科学研究应用

CTAP has been used in various scientific studies to understand the mechanisms of opioid receptor signaling and pain relief. Specifically, CTAP has been used to investigate the role of the μ-opioid receptor in the development of opioid tolerance, dependence, and addiction. Additionally, CTAP has been used to study the effects of opioid receptor antagonists on pain relief and the potential use of these compounds as analgesics.

属性

IUPAC Name

(1-cycloheptyltriazol-4-yl)-[2-(2-phenylethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O/c28-23(22-18-27(25-24-22)21-13-6-1-2-7-14-21)26-17-9-8-12-20(26)16-15-19-10-4-3-5-11-19/h3-5,10-11,18,20-21H,1-2,6-9,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBVWHJDOZKJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C=C(N=N2)C(=O)N3CCCCC3CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。